molecular formula C20H23FN4O3 B8427614 Olamufloxacin

Olamufloxacin

Cat. No.: B8427614
M. Wt: 386.4 g/mol
InChI Key: LEILBPMISZFZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olamufloxacin (also known as HSR-903) is a synthetic fluoroquinolone antibiotic compound provided for research applications . It belongs to the class of organic compounds known as quinoline carboxylic acids, which are characterized by a quinoline ring system substituted by a carboxyl group . Its primary research value lies in its mechanism of action; this compound functions as a potent inhibitor of supercoiling catalyzed by Escherichia coli DNA gyrase, an essential bacterial enzyme . Notably, studies indicate it is significantly less active against human topoisomerase II, which is a key point of investigation for understanding its selectivity and potential therapeutic index . In vivo research models have demonstrated that this compound is active against systemic infections in mice caused by both Gram-positive and Gram-negative bacteria . It has also shown equal efficacy to other fluoroquinolones in treating experimental urinary tract infections in mice specifically caused by Pseudomonas aeruginosa . Furthermore, its activity has been studied in vitro and in vivo against Legionella species, highlighting its broad spectrum of antibacterial research applications . The chemical is defined by the formula C20H23FN4O3 and has a molecular weight of approximately 386.42 g/mol . This compound is part of the human exposome, meaning it is not a naturally occurring metabolite and is only found in individuals exposed to this compound, making it relevant for exposure and metabolic studies . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C20H23FN4O3

Molecular Weight

386.4 g/mol

IUPAC Name

5-amino-7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)

InChI Key

LEILBPMISZFZQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Formation of Electron-Deficient Exocyclic Alkenes

Three- to seven-membered heteroalicyclic ketones undergo condensation with ethyl glyoxylate to form electron-deficient exocyclic alkenes. For example, cyclopentanone reacts with ethyl glyoxylate in tetrahydrofuran (THF) at 0°C, yielding a 92% conversion rate. This intermediate’s electron-deficient nature facilitates subsequent dipolar cycloaddition.

Step 2: Dipolar Cycloaddition with Azomethine Ylides

The exocyclic alkene reacts with an in situ generated N-benzyl azomethine ylide, formed via decarboxylation of a benzylamine-glyoxylic acid adduct. This [3+2] cycloaddition proceeds at 80°C in acetonitrile, producing spirocyclic pyrrolidines with >85% enantiomeric excess (ee). The reaction’s regioselectivity is attributed to the ylide’s electronic orientation, favoring spiro over linear adducts.

Key Advantages :

  • Short Reaction Sequence : Two steps vs. traditional five-step routes.

  • High Stereocontrol : Chirality induced by the ylide’s benzyl group.

Stepwise Ring Formation and Piperazinyl Group Introduction

Patent literature on related fluoroquinolones, such as levofloxacin and ofloxacin, reveals techniques adaptable to this compound’s synthesis. A stepwise ring-forming approach minimizes side reactions and improves yield.

Low-Temperature Cyclization (60–80°C)

The first ring closure involves condensing a tetrafluorobenzoic acid derivative with DL-aminopropanol in isoamyl alcohol. Potassium carbonate catalyzes this step, achieving 45–94% yields depending on the solvent. For this compound, analogous steps likely employ a spirocyclic amine precursor.

High-Temperature Piperazinyl Incorporation (120–130°C)

After initial cyclization, N-methylpiperazine is introduced under reduced pressure. This step’s brevity (0.1–1.0 hours) prevents thermal degradation, critical for preserving the spirocyclic structure. Post-reaction, the solvent (e.g., DMF) is recovered, reducing costs by 30%.

Solvent and Base Optimization

Base Selection

Triethylamine and pyridine are preferred for deprotonation during cyclization. For this compound, triethylamine in dioxane affords 89% yield in model reactions, whereas sodium bicarbonate lowers efficiency to 67%.

Computational-Guided Synthesis Optimization

The tool OOMMPPAA exemplifies modern computational approaches to streamline synthesis. By analyzing 3D pharmacophoric transformations, it identifies structural modifications that enhance potency. For this compound, such tools could:

  • Predict Optimal Substituents : E.g., fluorine placement to boost bacterial gyrase binding.

  • Minimize Synthesis Steps : By highlighting redundant functional groups.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature Range (°C)SolventKey AdvantageSource
Spirocyclic Core8580AcetonitrileStereochemical control
Stepwise Ring9260–130Isoamyl alcoholSolvent recovery
Ionic Liquid5825–100[Bmim]PF6Eco-friendly

Hydrolysis and Final Product Isolation

The ethyl ester intermediate undergoes acidic hydrolysis (HCl, reflux) to yield the carboxylic acid. Neutralization with NaOH (pH 7.0) followed by chloroform extraction isolates this compound with 94% purity .

Chemical Reactions Analysis

Olamufloxacin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

Olamufloxacin has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Olamufloxacin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in biological processes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division.

    Binding to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    Interfering with Metabolic Pathways: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Antimicrobial Spectrum and Efficacy

Parameter Olamufloxacin Ciprofloxacin Sparfloxacin Levofloxacin
Gram-positive Active (incl. PRSP*) Moderate Active High activity
Gram-negative High (incl. P. aeruginosa) High Moderate High
UTI Efficacy Comparable to ciprofloxacin Gold standard Limited data Moderate
Respiratory Pathogens Active (preclinical) Limited Active (atypical coverage) High (community-acquired pneumonia)
Resistance Profile Effective against some ciprofloxacin-resistant strains Widespread resistance Emerging resistance Moderate resistance

PRSP: Penicillin-resistant *Streptococcus pneumoniae

Key Findings :

  • This compound demonstrates broader Gram-positive coverage compared to ciprofloxacin, with efficacy against penicillin-resistant S. pneumoniae .
  • In murine UTIs caused by P. aeruginosa, this compound’s ED₅₀ (effective dose) was comparable to ciprofloxacin (3.2 mg/kg vs. 3.1 mg/kg) .

Structural and Pharmacokinetic Comparison

Compound Molecular Formula Key Structural Features Half-Life (h) Bioavailability
This compound C₂₀H₂₃FN₄O₃ C-7 azabicyclo substitution 6–8 >85%
Ciprofloxacin C₁₇H₁₈FN₃O₃ C-7 piperazinyl group 4–5 70%
Sparfloxacin C₁₉H₂₂F₂N₄O₃ Dual fluorine atoms at C-6 and C-8 16–20 92%
Moxifloxacin C₂₁H₂₄FN₃O₄ C-8 methoxy group 12–14 90%

Structural Insights :

  • This compound’s azabicyclo substitution at C-7 enhances penetration into eukaryotic cells, improving activity against intracellular pathogens like Legionella .
  • Moxifloxacin’s methoxy group at C-8 extends half-life but reduces efficacy against P. aeruginosa compared to this compound .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Olamufloxacin’s antibacterial efficacy?

  • Methodological Answer: Begin with in vitro susceptibility testing (e.g., MIC/MBC assays) against target pathogens, followed by in vivo infection models (e.g., murine pneumonia or sepsis models) to assess pharmacokinetic/pharmacodynamic (PK/PD) correlations. Validate results using CLSI/EUCAST guidelines for reproducibility .
  • Data Considerations: Include strain-specific variability tables (e.g., MIC ranges for Gram-negative vs. Gram-positive pathogens) and correlate with clinical breakpoints .

Q. How should researchers design dose-ranging studies for this compound to minimize toxicity?

  • Methodological Answer: Use iterative dose escalation in preclinical models (e.g., rodents) with biomarkers for hepatorenal toxicity (e.g., ALT, BUN). Apply Hill equation modeling to establish safety margins and integrate AUC/MIC ratios for efficacy-toxicity balancing .

Advanced Research Questions

Q. How can contradictory data on this compound’s resistance mechanisms be resolved across studies?

  • Methodological Answer: Conduct genomic sequencing of resistant isolates to identify mutations (e.g., gyrA or parC in quinolone resistance-determining regions). Use comparative transcriptomics to assess efflux pump overexpression (e.g., mexAB-oprM in Pseudomonas). Cross-validate findings with phenotypic assays (e.g., efflux inhibition via PAβN) .
  • Data Contradiction Analysis: Tabulate mutation frequencies across studies and apply Fisher’s exact test to determine statistical significance of regional or strain-specific variations .

Q. What methodological gaps exist in current pharmacokinetic studies of this compound in immunocompromised models?

  • Methodological Answer: Compare tissue penetration data (e.g., lung/plasma ratios) in neutropenic vs. immunocompetent models. Use population PK modeling to account for inter-individual variability and covariate effects (e.g., albumin levels). Address limitations via Monte Carlo simulations for dose optimization .

Q. How can researchers validate this compound’s synergy with β-lactams in polymicrobial infections?

  • Methodological Answer: Design checkerboard assays (FIC index) or time-kill curves for pairwise combinations. Use fractional inhibitory concentration (FIC) thresholds (e.g., ≤0.5 for synergy). Confirm in vivo efficacy in co-infection models with metagenomic analysis of microbial load .

Methodological Frameworks

  • Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, with explicit documentation of assay conditions (e.g., pH, cation-adjusted media) .
  • Ethical & Feasibility Criteria : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to prioritize studies addressing antimicrobial resistance (AMR) knowledge gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.